1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole
Description
Properties
CAS No. |
627034-25-7 |
|---|---|
Molecular Formula |
C16H11N5O3 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
(1-methyltetrazolo[5,1-a]isoindol-5-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H11N5O3/c1-19-16-13-5-3-2-4-12(13)14(20(16)18-17-19)15(22)10-6-8-11(9-7-10)21(23)24/h2-9H,1H3 |
InChI Key |
PNDFPOBBACDKSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C=CC=CC3=C(N2N=N1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can yield the desired indole product .
Chemical Reactions Analysis
1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s derivatives have shown potential as antiviral and antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 1-(4’-Substituted aryl)-5-methyl-1H-tetrazoles ():
- Examples : 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole (mp: 148–150°C), 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole (mp: 160–162°C), and 1-(5’-Ethylthiophen-2’-yl)-5-methyl-1H-tetrazole (mp: 98–100°C).
- Key Observations : Electron-withdrawing substituents (e.g., Cl, Br) increase melting points compared to electron-donating groups (e.g., methoxy). The 4-nitrobenzoyl group in the target compound likely enhances thermal stability due to nitro group rigidity and resonance effects.
Triazolo[5,1-a]isoindole Derivatives
Structural Modifications
- Substituent Effects: 2-(m-Methoxyphenyl)-5H-s-triazolo[5,1-a]isoindole: Exhibited 100% abortion induction in baboons at 5 mg/kg . 2-Diethylamino Derivatives: Demonstrated enhanced solubility in polar solvents due to amine functionality .
Pyrazolo[5,1-a]isoindole Systems
Reactivity with Dienophiles
- Reactions with Maleimides (): Product Formation: Michael adducts or Diels-Alder intermediates, depending on the dienophile.
Antimicrobial Activity
- Pyrazolo[5,1-a]isoindole Derivatives ():
- Antimicrobial Efficacy : Demonstrated MIC values < 1 µg/mL against Staphylococcus aureus and Escherichia coli.
- Mechanism : Likely involves disruption of bacterial cell membranes via nitro group interactions.
Imidazo[5,1-a]isoindole Derivatives
Antiplasmodial Activity
- Imidazo[2,1-a]isoindole Derivatives ():
- IC₅₀ : 0.8–2.5 µM against Plasmodium falciparum, comparable to chloroquine.
- Structure-Activity Relationship (SAR) : Electron-deficient aromatic rings enhance antiplasmodial potency.
Comparative Data Tables
Table 2. Toxicity Profile of Triazolo Derivatives ()
| Substituent | Dose (mg/kg) | Mortality (%) | Abortion Induction (Baboons) |
|---|---|---|---|
| 2-(m-Methoxyphenyl) | 5 | 0 | 100% |
| 2-(3,4-Methylenedioxyphenyl) | 5 | 0 | 25% |
Key Research Findings
Tetrazolo vs. Triazolo Systems : Tetrazolo derivatives generally exhibit higher synthetic yields (72–91%) compared to triazolo analogs (72–85%), likely due to favorable cyclization kinetics .
Nitro Group Impact : The 4-nitrobenzoyl group in the target compound may enhance electron-deficient character, improving interactions with microbial targets or enzymes .
Toxicity Trends : Bulky substituents (e.g., benzoyl, methoxy) reduce acute toxicity but may increase reproductive risks, as seen in triazolo derivatives .
Biological Activity
1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole is a complex organic compound belonging to the tetrazole family, featuring a unique structure that combines a tetrazole ring with an isoindole moiety. This compound has garnered attention in medicinal chemistry due to its notable biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 321.29 g/mol. Its IUPAC name is (1-methyltetrazolo[5,1-a]isoindol-5-yl)-(4-nitrophenyl)methanone. The presence of the nitro group significantly enhances its electrophilicity and reactivity, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H11N5O3 |
| Molecular Weight | 321.29 g/mol |
| IUPAC Name | (1-methyltetrazolo[5,1-a]isoindol-5-yl)-(4-nitrophenyl)methanone |
| CAS Number | 627034-25-7 |
The primary mechanism through which this compound exerts its biological effects is through the inhibition of PARP. By interfering with DNA repair pathways, this compound can enhance the efficacy of chemotherapeutic agents in cancer treatment. Additionally, its tetrazole structure allows for interactions with various molecular targets via hydrogen bonding and π-π stacking, which are critical for optimizing therapeutic efficacy and minimizing side effects.
1. Anticancer Activity
Research indicates that this compound shows significant potential as a PARP inhibitor in cancer therapy. This inhibition is particularly effective in tumors with defective DNA repair mechanisms, making it a candidate for combination therapies with other chemotherapeutic agents .
2. Antimicrobial Properties
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have shown that tetrazole derivatives possess antibacterial and antifungal properties. For instance, derivatives similar to this compound have demonstrated effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans .
Comparative Analysis with Related Compounds
The following table compares the biological activities of this compound with other tetrazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Tetrazole + Isoindole | PARP inhibitor |
| Tetrazolo[1,5-a]quinoline | Tetrazole + Quinoline | Antimicrobial |
| Tetrazolo[5,1-b]thiazoles | Tetrazole + Thiazole | Anti-cancer |
| Isoindole Derivatives | Isoindole without Tetrazole | Varied pharmacological activities |
This table highlights the unique role of this compound as both a tetrazole and isoindole derivative while emphasizing its specific function as a PARP inhibitor compared to other compounds.
Case Studies
Several case studies have examined the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines by inducing apoptosis through PARP inhibition.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results comparable to standard antibiotics .
Q & A
Q. What are the established synthetic routes for 1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole, and how can purity be ensured?
The compound is synthesized via acylation of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with 4-nitrobenzoyl chloride in refluxing acetonitrile for 8 hours. Key steps include:
Q. How is the structural integrity of this compound verified in experimental settings?
Structural characterization employs:
- NMR spectroscopy : and NMR to confirm substituent positions and tetrazolo-isoindole fusion.
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H] peak).
- X-ray crystallography (if crystalline): Resolves bond angles and confirms bicyclic framework .
Q. What are the recommended storage conditions to maintain stability?
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis or thermal decomposition.
- Solubility : DMSO or acetonitrile as solvents; avoid aqueous buffers unless stabilized at pH 6–6.
- Light sensitivity : Protect from UV exposure to prevent nitro group degradation .
Q. What preliminary applications have been explored for this compound?
- Ionophore potential : Analogous tetrazolo-isoindole derivatives function as calcium ion-selective electrode components due to nitrobenzoyl coordination sites .
- Catalytic intermediates : Used in Pd-catalyzed C–H activation for heterocycle synthesis .
Advanced Research Questions
Q. How can palladium-catalyzed intramolecular C–H activation improve synthetic efficiency?
- Mechanism : Pd(OAc)/LiCl catalyzes cyclization of 1-(2-halobenzyl)pyrazole precursors, forming the tetrazolo-isoindole core.
- Optimization : LiCl suppresses over-activation at the C-3 position, ensuring regioselectivity.
- Scope : Adaptable to pyrazolo[5,1-a]isoquinolines by varying substituents .
Q. How do kinetic studies elucidate reaction pathways for tetrazolo-isoindole derivatives?
- Rate determination : Monitor nitrobenzoyl acylation via in situ FTIR to track carbonyl intermediate formation.
- Byproduct analysis : GC-MS identifies side products (e.g., unreacted acyl chloride or dimerized species) .
Q. How to resolve contradictions in synthetic yield data across methodologies?
- Case study : Initial attempts to synthesize via Scheme 1 (direct acylation) failed due to steric hindrance, prompting alternative routes (e.g., Scheme 2, using acetonitrile reflux).
- Mitigation : Compare activation energies (DFT calculations) and solvent polarity effects to rationalize yield disparities .
Q. What strategies evaluate bioactivity potential despite limited direct data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
